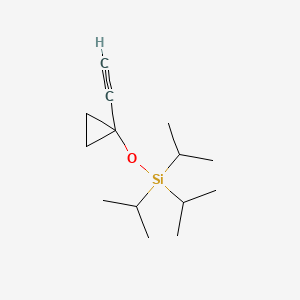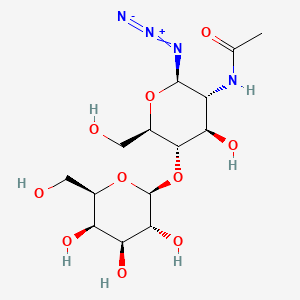
L-Lysine-d4 Methyl Ester Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine-d4 Methyl Ester Dihydrochloride is a deuterated form of L-Lysine Methyl Ester Dihydrochloride. It is a stable isotope-labeled compound used in various scientific research applications. The compound is characterized by the presence of four deuterium atoms, which replace four hydrogen atoms in the lysine molecule. This labeling is particularly useful in mass spectrometry and other analytical techniques to trace and study metabolic pathways and protein interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-d4 Methyl Ester Dihydrochloride typically involves the esterification of L-Lysine with methanol in the presence of an acid catalyst, followed by the introduction of deuterium atoms. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Solvent: Methanol is used as the solvent for the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification followed by purification processes such as crystallization or chromatography to obtain the pure compound. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysine-d4 Methyl Ester Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
L-Lysine-d4 Methyl Ester Dihydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mass Spectrometry: Used as an internal standard to quantify proteins and peptides.
Metabolic Studies: Traces metabolic pathways and interactions in biological systems.
Protein Interaction Studies: Helps in studying protein-protein interactions and protein folding.
Drug Development: Used in the development and testing of new pharmaceuticals.
Biological Research: Investigates the role of lysine in various biological processes.
Wirkmechanismus
The mechanism of action of L-Lysine-d4 Methyl Ester Dihydrochloride involves its incorporation into metabolic pathways where lysine plays a role. The deuterium atoms act as tracers, allowing researchers to follow the compound through various biochemical processes. This helps in understanding the molecular targets and pathways involved in lysine metabolism and its effects on cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Lysine Methyl Ester Dihydrochloride: The non-deuterated form of the compound.
L-Lysine Ethyl Ester Dihydrochloride: An ethyl ester analog.
Nα-Acetyl-L-Lysine Methyl Ester Hydrochloride: An acetylated derivative.
Uniqueness
L-Lysine-d4 Methyl Ester Dihydrochloride is unique due to its stable isotope labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification in mass spectrometry and other techniques, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
1331896-92-4 |
|---|---|
Molekularformel |
C7H16N2O2 |
Molekulargewicht |
164.241 |
IUPAC-Name |
methyl (2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoate |
InChI |
InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1/i2D2,3D2 |
InChI-Schlüssel |
KPNBUPJZFJCCIQ-ILLLFLQQSA-N |
SMILES |
COC(=O)C(CCCCN)N |
Synonyme |
L-Lysine-d4 Methyl Ester DiHydrochloride; Methyl L-Lysinate-d4 Hydrochloride; NSC 83256-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride](/img/structure/B587125.png)
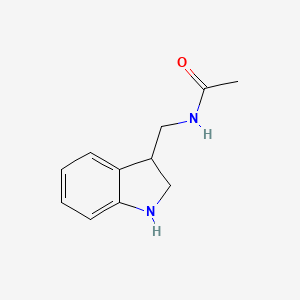
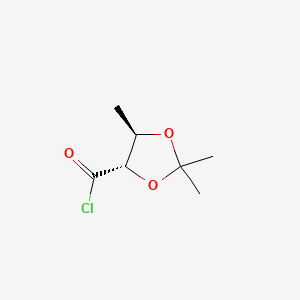
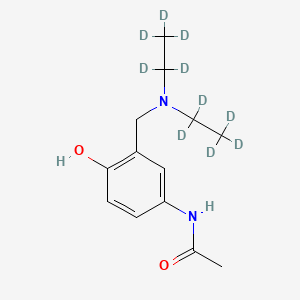
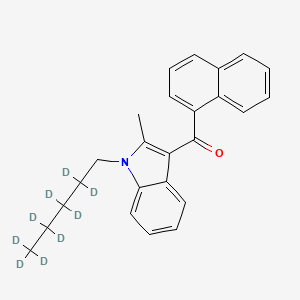
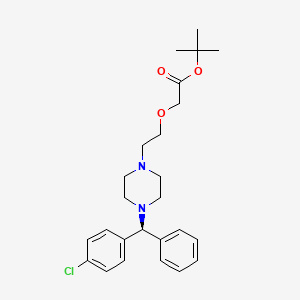
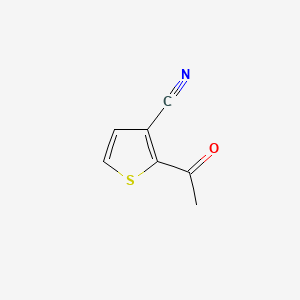
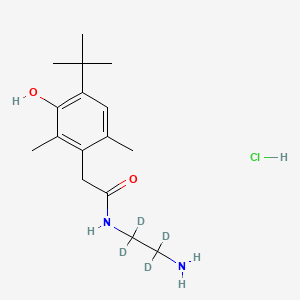
![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)
